NMR Structural Revision to Hyphenrone A
The originally reported structure of perforatumone was revised to hyphenrone A (5) through detailed NMR spectroscopic analysis and biomimetic synthesis [1]. This revision is not a minor correction but a fundamental reassignment of the molecule's core skeleton, impacting all downstream interpretations of its properties. This serves as a critical differentiator: a vendor's product labeled 'Perforatumone' may be based on an obsolete and incorrect structural identity, whereas a product verified as hyphenrone A provides the correct molecular scaffold for research [2].
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | Revised to hyphenrone A (5) with a specific PPAP core, identified in Hypericum henryi [1] |
| Comparator Or Baseline | Originally reported perforatumone structure from Hypericum perforatum [2] |
| Quantified Difference | Complete structural reassignment of the carbon skeleton; the originally reported structure was incorrect and has been superseded. |
| Conditions | NMR spectroscopic data comparison and biomimetic synthesis validation [1] |
Why This Matters
This structural revision is non-negotiable for procurement; sourcing based on the obsolete structure invalidates any subsequent biological or chemical study.
- [1] Yang, X. W., Li, M. M., Liu, X., Ferreira, D., Ding, Y., Zhang, J. J., ... & Xu, G. (2015). Polycyclic Polyprenylated Acylphloroglucinol Congeners Possessing Diverse Structures from Hypericum henryi. Journal of Natural Products, 78(4), 885-895. View Source
- [2] Wu, J., Cheng, X. F., Harrison, L. J., Goh, S. H., & Sim, K. Y. (2004). A phloroglucinol derivative with a new carbon skeleton from Hypericum perforatum (Guttiferae). Tetrahedron Letters, 45(52), 9657-9659. View Source
